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This technical guide provides a comprehensive overview of the spectroscopic analysis of

Barekol, a prominent bioactive compound isolated from Senna siamea. This document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its structural and analytical characterization.

Introduction to Barekol
Barekol, also referred to as barakol in scientific literature, is a notable constituent of the leaves

and flowers of Senna siamea (Lam.) Irwin and Barneby, a plant traditionally used in Southeast

Asian medicine.[1] Its chemical formula is C₂₀H₃₄O. The compound has garnered scientific

interest due to its anxiolytic and sedative properties, although concerns regarding its potential

hepatotoxicity have also been raised. A thorough understanding of its spectroscopic properties

is fundamental for its identification, quantification, and further investigation into its

pharmacological and toxicological profiles.

Spectroscopic Data
The following sections summarize the available spectroscopic data for Barekol, presented in a

structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below are the reported ¹H and ¹³C NMR spectral data for Barekol.

Table 1: ¹H-NMR Spectroscopic Data for Barekol

Proton Chemical Shift (δ) ppm Multiplicity

H-3 6.34 s

H-4 6.46 d

H-6 6.57 d

H-9 6.10 s

2-Me 2.25 s

8-Me 2.42 s

Source: Methanol solvent, data

adapted from[2]. 's' denotes

singlet, 'd' denotes doublet.

Table 2: ¹³C-NMR Spectroscopic Data for Barekol

Carbon Chemical Shift (δ) ppm

C-1 Data not available

C-2 Data not available

... ...

Note: A complete, publicly available, and

assigned ¹³C-NMR spectrum for Barekol could

not be sourced. The SpectraBase entry requires

a subscription for full data access.[3]

Mass Spectrometry (MS)
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Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of a compound. While a specific mass spectrum for Barekol is not readily available in

the reviewed literature, the molecular formula (C₂₀H₃₄O) suggests a molecular weight of

approximately 290.5 g/mol .

Table 3: Mass Spectrometry Data for Barekol

Parameter Value

Molecular Formula C₂₀H₃₄O

Molecular Weight 290.5 g/mol

Fragmentation Pattern Data not available

Note: The fragmentation pattern would likely

involve the loss of alkyl chains and functional

groups, characteristic of terpenoid-like

structures.

Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The

IR spectrum of Barekol has been reported and key absorption bands are summarized below.

Table 4: Infrared (IR) Spectroscopic Data for Barekol

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 O-H stretching (hydroxyl group)

~2950-2850 C-H stretching (alkane groups)

~1640 C=C stretching (aromatic or alkene)

~1100-1250 C-O stretching (ether or alcohol)

Source: Adapted from the visual representation

of the IR spectrum of barakol.[4]
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Barekol, adapted

from established protocols for natural product analysis.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

purity assessment.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Accurately weigh 5-10 mg of purified Barekol.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or

MeOD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 0-12 ppm.

¹³C-NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 0-220 ppm.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H-NMR spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass of Barekol and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a

liquid chromatography system.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

Flow Rate: 0.3-0.5 mL/min.
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Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Mass Range: m/z 50-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Data Acquisition: Full scan mode for accurate mass determination and tandem MS (MS/MS)

mode for fragmentation analysis.

Infrared (IR) Spectroscopy (ATR-FTIR)
Objective: To identify the functional groups present in Barekol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of purified Barekol powder directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Apodization: Happ-Genzel.

Data Processing:

Collect a background spectrum of the empty ATR crystal before running the sample.

Ratio the sample spectrum against the background spectrum to obtain the absorbance

spectrum.

Perform baseline correction if necessary.

Identify and label the major absorption peaks.

Biological Activity and Signaling Pathway
Barekol exhibits significant central nervous system (CNS) activity, primarily as an anxiolytic

and sedative.[5] Its mechanism of action is believed to involve the modulation of the

GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Benzodiazepines, a well-known class of anxiolytics, exert their effects by enhancing the action

of GABA at the GABA-A receptor. It is hypothesized that Barekol may act in a similar manner,

promoting chloride ion influx and subsequent neuronal hyperpolarization, leading to a reduction

in neuronal excitability and thus anxiolysis.

Conversely, reports of hepatotoxicity associated with Senna siamea extracts containing

Barekol suggest a potential for adverse effects. The precise mechanism of Barekol-induced

liver injury is not fully elucidated but may involve mitochondrial dysfunction and the generation

of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

The following diagram illustrates a hypothesized signaling pathway for the anxiolytic and

potential hepatotoxic effects of Barekol.
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Caption: Hypothesized signaling pathways for Barekol's biological activities.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of

Barekol. The presented data and protocols are intended to support researchers in the accurate

identification, quantification, and further investigation of this pharmacologically active natural

product. A deeper understanding of its spectroscopic characteristics is paramount for quality

control, drug development, and a comprehensive assessment of its therapeutic potential and

toxicological risks. Further research is warranted to fully elucidate the complete NMR

assignments, mass spectral fragmentation, and the precise molecular mechanisms underlying

its biological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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